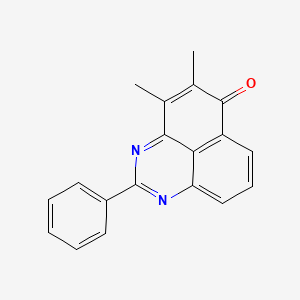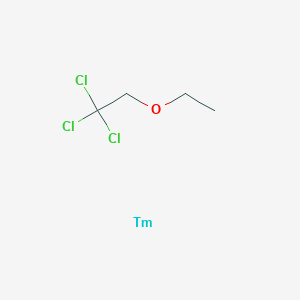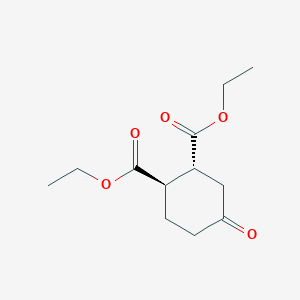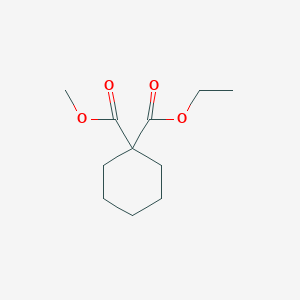
1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C11H18O4 It is a derivative of cyclohexane, featuring ethyl and methyl groups along with two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate typically involves the esterification of cyclohexane derivatives. One common method is the reaction of 1-ethyl-1-methylcyclohexane with oxalyl chloride, followed by treatment with an alcohol such as methanol or ethanol under acidic conditions to form the ester groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological pathways. The specific molecular targets and pathways depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-cyclohexene: A similar compound with a methyl group and a cyclohexene ring.
Cyclohexane-1,1-dicarboxylate: Lacks the ethyl and methyl substituents but has similar ester groups.
1-Ethyl-1-methylcyclohexane: Similar structure but without the ester groups
Uniqueness
1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate is unique due to the presence of both ethyl and methyl groups along with two ester functional groups. This combination of substituents and functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
62158-76-3 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-O'-ethyl 1-O-methyl cyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-15-10(13)11(9(12)14-2)7-5-4-6-8-11/h3-8H2,1-2H3 |
InChI Key |
MFVPBGCWGUDQIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride](/img/structure/B14550898.png)
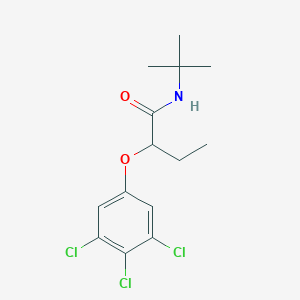
![5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14550908.png)
![Bis(2-ethoxyethyl) 2-[(2-ethoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14550910.png)
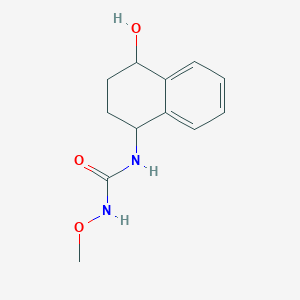
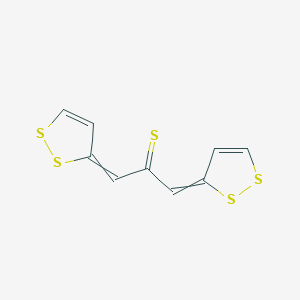
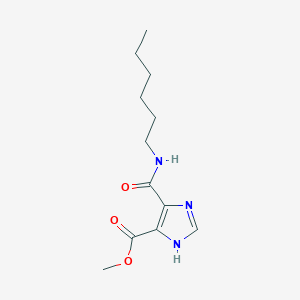
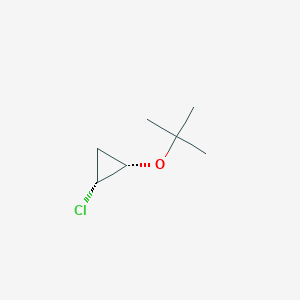
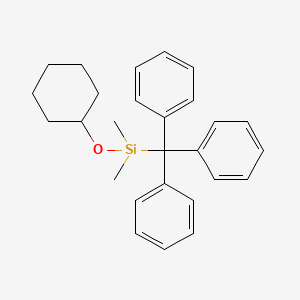
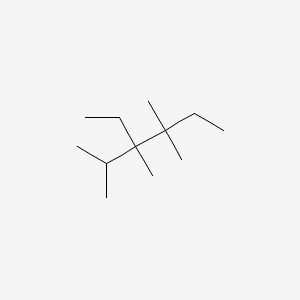
![Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate](/img/structure/B14550959.png)
